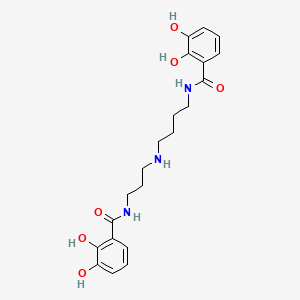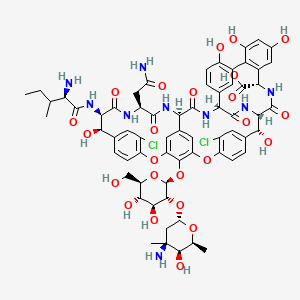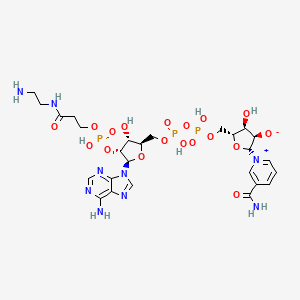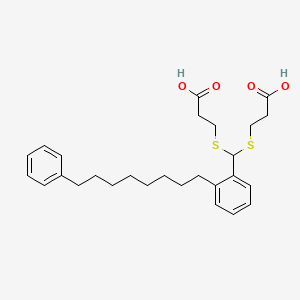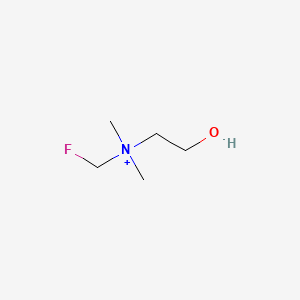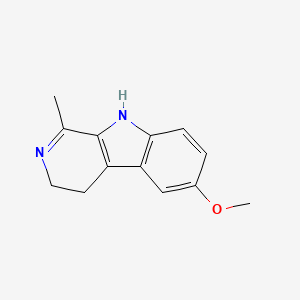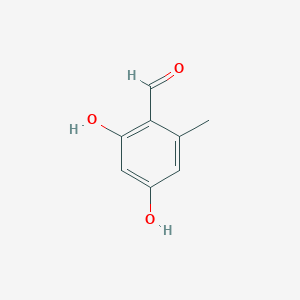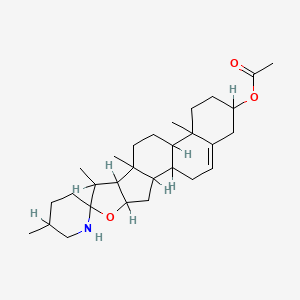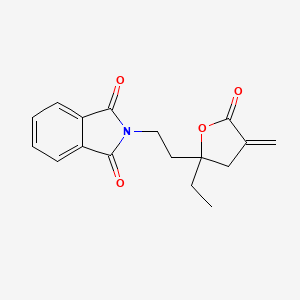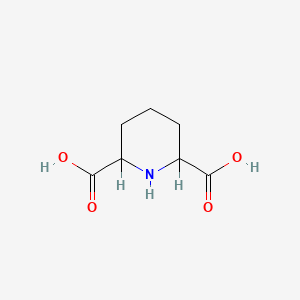
Piperidine-2,6-dicarboxylic acid
Vue d'ensemble
Description
Piperidine-2,6-dicarboxylic acid (PDA) is a cyclic amino acid that has been widely studied for its potential therapeutic applications. It is a derivative of glutamate and has been found to play a significant role in modulating the activity of ionotropic glutamate receptors in the central nervous system (CNS).
Applications De Recherche Scientifique
Synthesis and Preparation :
- Andersson and Soine (1950) described a convenient preparation method for Piperidine-2,6-dicarboxylic acid and its N-methyl derivative, highlighting its significance in pharmaceutical research (Andersson & Soine, 1950).
Stereo-Selective Preparation and Applications :
- Amino, Nishi, and Izawa (2017) investigated the stereospecific synthesis of trans-(2S,6S)-teneraic acid (a form of this compound), emphasizing its application in the creation of natural imino acids with specific stereochemistry (Amino, Nishi, & Izawa, 2017).
Neuromediator Analogs and Pharmaceutical Research :
- Agami et al. (1995) synthesized cis and trans isomers of 2,3-piperidine dicarboxylic acids from 2-phenylglycinol, contributing to neuromediator research and the development of pharmaceutical compounds (Agami, Kadouri-Puchot, Guen, & Vaissermann, 1995).
Analytical and Chemical Studies :
- Kuleshova et al. (1986) studied the mass spectra of Piperidine dicarboxylic acids, providing valuable insights for analytical chemistry and the understanding of these compounds (Kuleshova, Anisimova, Sheinker, Mastafanova, Evstratova, & Yakhontov, 1986).
Chiral Building Blocks in Alkaloid Synthesis :
- Takahata et al. (2002) explored C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids, crucial for drug development and organic synthesis (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Synthon for Betalaine Pigments :
- Hermann and Dreiding (1976) reported on the preparation of derivatives of 4-oxo-2,6-piperidine-dicarboxylic acid, useful as a synthon for betalaine pigments, indicating its potential in dye and pigment research (Hermann & Dreiding, 1976).
Mécanisme D'action
Target of Action
Piperidine-2,6-dicarboxylic acid, also known as teneraic acid, is a naturally occurring imino acid . It has been reported to inhibit dihydrodipipecolinate synthase , an enzyme involved in the biosynthesis of lysine and implicated in bacterial cell wall synthesis .
Mode of Action
It is known that it interacts with its target, dihydrodipipecolinate synthase, leading to inhibition of the enzyme’s activity . This interaction likely involves the carboxylic acid groups of the compound, which may form hydrogen bonds with the enzyme, thereby disrupting its function .
Biochemical Pathways
The inhibition of dihydrodipipecolinate synthase by this compound affects the lysine biosynthesis pathway . This can lead to a decrease in the production of lysine, an essential amino acid, and may also affect the synthesis of the bacterial cell wall .
Pharmacokinetics
Given its polar nature due to the presence of carboxylic acid groups, it is likely to be soluble in water . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .
Result of Action
The primary molecular effect of this compound is the inhibition of dihydrodipipecolinate synthase, leading to a decrease in lysine biosynthesis . On a cellular level, this could potentially lead to a disruption in protein synthesis and bacterial cell wall formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the ionization state of the carboxylic acid groups, potentially influencing its interaction with its target . Additionally, the presence of other molecules could impact its absorption and distribution .
Analyse Biochimique
Biochemical Properties
Piperidine-2,6-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of complexes with metal ions. It interacts with enzymes such as dihydrodipipecolinate synthase, which is involved in the biosynthesis of lysine . The compound forms stable complexes with metal ions like iron, which can influence various biochemical pathways . These interactions are primarily due to the chelating properties of the carboxyl groups present in the molecule.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with metal ions and enzymes, thereby modulating their activity . The compound also impacts gene expression and cellular metabolism by altering the availability of essential metal ions required for enzymatic reactions . These effects can lead to changes in cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes . For example, the inhibition of dihydrodipipecolinate synthase by this compound affects the lysine biosynthesis pathway . Additionally, the compound can intercalate with DNA, protecting it from heat denaturation and enhancing its stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and improve cellular functions . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the lysine biosynthesis pathway . It interacts with enzymes such as dihydrodipipecolinate synthase and can influence metabolic flux by altering the availability of key metabolites . The compound’s role in these pathways underscores its potential as a metabolic regulator.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its function and efficacy in biological systems.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of this compound is essential for its activity and function in cellular processes.
Propriétés
IUPAC Name |
piperidine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPBZRXJMNXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902579 | |
| Record name | NoName_3102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499-82-1 | |
| Record name | 2,6-Piperidinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Piperidine-2,6-dicarboxylic acid and where is it found naturally?
A: this compound (PDC) is a naturally occurring imino acid. It was first discovered in the edible red alga, Porphyra tenera []. This compound, also known as teneraic acid, exists as three stereoisomers due to its two chiral centers.
Q2: Can you describe the structure of this compound?
A: this compound has the molecular formula C7H11NO4 []. It consists of a piperidine ring with carboxylic acid groups substituted at the 2 and 6 positions. The presence of the two chiral centers leads to cis and trans isomers.
Q3: How is this compound synthesized in the laboratory?
A3: Several synthetic approaches exist for PDC:
- Catalytic Reduction: this compound can be synthesized by the catalytic reduction of pyridine-2,6-dicarboxylic acid [].
- Anodic Oxidation and Carbonylation: A stereoselective synthesis utilizes anodic oxidation of a pipecolic acid derivative followed by cobalt-catalyzed carbonylation to specifically obtain the trans-(2S,6S)-enantiomer [].
- Photocatalytic Cyclization: Another method involves the photocatalytic stereoselective N-cyclization of 2,6-diaminopimelic acid (DAP) using cadmium(II) sulfide (CdS) particles []. This method allows for control over the cis/trans ratio of the product.
Q4: What are the advantages of the photocatalytic synthesis method for this compound?
A: The photocatalytic synthesis offers several advantages []:
Q5: Have any studies explored the potential applications of this compound derivatives?
A: Yes, researchers have investigated the synthesis of optically active tricyclic PDC derivatives []. This suggests potential interest in exploring the biological activity and possible applications of these compounds.
Q6: What analytical techniques are typically used to characterize this compound?
A6: Various spectroscopic and analytical methods have been employed to characterize PDC and its derivatives:
- NMR Spectroscopy: Used to determine the structure and configuration of the compound [, ].
- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern [].
- IR Spectroscopy: Used to identify functional groups present in the molecule [].
- Optical Rotatory Dispersion (ORD): Helps determine the absolute configuration of chiral centers [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



